molecular formula C9H10N2O4S B2517157 S,S-Dimethyl-N-(3-nitrobenzoyl)sulphoximide CAS No. 3532-32-9

S,S-Dimethyl-N-(3-nitrobenzoyl)sulphoximide

Cat. No. B2517157
CAS RN: 3532-32-9
M. Wt: 242.25
InChI Key: KVTNXJHTFSZELD-UHFFFAOYSA-N
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Description

S,S-Dimethyl-N-(3-nitrobenzoyl)sulphoximide is a chemical compound that is part of a broader class of sulfimides. These compounds are characterized by the presence of a sulfoximide group, which is a functional group containing sulfur, oxygen, and nitrogen atoms. The specific compound is further modified by the presence of a nitrobenzoyl group, which introduces additional chemical properties due to the nitro group's electron-withdrawing effects.

Synthesis Analysis

The synthesis of related sulfimides involves the reaction of nitrile oxides with N-aryl-S,S-dimethylsulfimides. In the case of sterically-stabilized benzonitrile oxides, the reaction yields benzimidazole 3-oxides and 1,2,4-benzoxadiazines. The reaction is thought to proceed through the formation of a nitroso compound intermediate, which is generated by the nucleophilic attack of the sulfimide on the carbon atom of the nitrile oxide, followed by the release of dimethyl sulfide .

Molecular Structure Analysis

Structural investigations of sulfimides, including S,S-dimethyl-N-(m-nitrophenyl)sulphimide and its p-nitro analogue, have revealed that these compounds can crystallize in different space groups with varying cell parameters. The S-N bond lengths and N-C(aryl) bond lengths have been determined through diffractometer data, indicating the solid-state conformations of these molecules. The structures of these compounds are virtually identical, but they differ from the structure of the picrate salt of a related sulfimide .

Chemical Reactions Analysis

The chemical reactions of sulfimides are influenced by the substituents on the aromatic ring and the nature of the interacting species. For instance, the presence of a nitro group on the benzene ring can affect the reactivity of the sulfimide, potentially leading to different reaction pathways or products. The formation of benzimidazole 3-oxides and 1,2,4-benzoxadiazines from the reaction with nitrile oxides suggests that sulfimides can participate in complex reaction networks, leading to heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical properties of sulfimides, such as their crystalline structure and bond lengths, have been elucidated through X-ray crystallography. The chemical properties, such as reactivity and stability, are influenced by the electronic effects of substituents like the nitro group. The nitro group's electron-withdrawing nature can impact the acidity of the hydrogen atoms, the nucleophilicity of the nitrogen atom, and the overall molecular stability. These properties are crucial for understanding the behavior of sulfimides in various chemical environments .

Scientific Research Applications

Sulfhydryl Group Determination

Research by Ellman (1959) introduced a water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), useful for determining sulfhydryl groups in biological materials. This work underscores the importance of nitrobenzoyl derivatives in biochemistry, potentially offering a context for S,S-Dimethyl-N-(3-nitrobenzoyl)sulphoximide applications in studying protein thiol groups (Ellman, 1959).

Mitochondrial Targeting for H2S Detection

Pak et al. (2016) developed a mitochondria-targeting hydrogen sulfide probe based on the selective thiolysis of a nitrobenzene derivative. The probe showed excellent properties for intracellular imaging and investigating biological functions, suggesting that this compound might be applied in designing fluorescent probes for cellular studies (Pak et al., 2016).

Cell Growth and Drug Sensitivity Assays

Scudiero et al. (1988) discussed the application of an automated microculture tetrazolium assay (MTA) for assessing drug effects on cell growth, which involves the use of dimethyl sulfoxide for solubilization of formazan. While not directly related, the research indicates how sulfoxides and nitrobenzene derivatives may be utilized in biomedical research (Scudiero et al., 1988).

Reactivity with Sulfenic Acids

Turell et al. (2008) explored the reactivity of sulfenic acid in proteins, indicating the role of nitrobenzene derivatives in studying protein oxidation. Such studies are crucial for understanding oxidative stress and protein function, hinting at the analytical and biological research potential of compounds like this compound (Turell et al., 2008).

Synthesis of Optically Active Compounds

Furukawa et al. (1977) reported on the reaction of sulfoximines with diazomalonate in the presence of Cu-salts, leading to optically active oxosulphonium ylids. This work highlights the synthetic utility of sulfoximines in producing stereochemically interesting molecules, which may parallel the synthetic and stereochemical explorations involving this compound (Furukawa et al., 1977).

properties

IUPAC Name

N-[dimethyl(oxo)-λ6-sulfanylidene]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-16(2,15)10-9(12)7-4-3-5-8(6-7)11(13)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTNXJHTFSZELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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